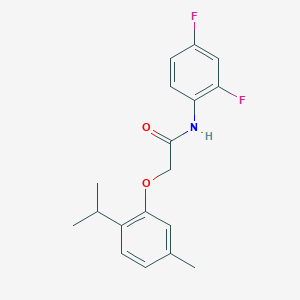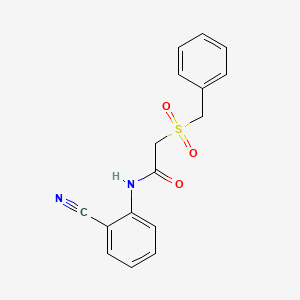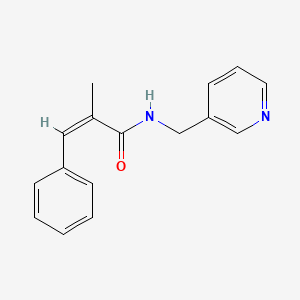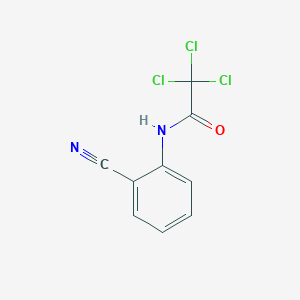
N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide is an organic compound characterized by the presence of a benzamide core substituted with dimethoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential as a lead compound in the development of new antibacterial agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby exerting its antibacterial effects . Molecular docking studies have shown that the compound interacts with the switch region of the bacterial RNA polymerase, which is a novel drug-binding site .
Vergleich Mit ähnlichen Verbindungen
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity by inhibiting bacterial RNA polymerase.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is another example of a bioactive molecule with potential medicinal applications.
Uniqueness: N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase by targeting a novel binding site sets it apart from other antibacterial agents .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-12(2)14(9-11)17(19)18-15-8-7-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFOMAJBDZKHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
![1-[(E)-hexan-2-ylideneamino]-3-phenylurea](/img/structure/B5851594.png)

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)


![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(METHYLSULFANYL)-4-(1-PYRROLIDINYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B5851670.png)

